1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one
Overview
Description
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one typically involves the acetylation of 4-hydroxypiperidine. One common method is the reaction of 4-hydroxypiperidine with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The acetyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1,4-Diketopiperidine.
Reduction: 1,4-Dihydroxypiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the design of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
4-Hydroxypiperidine: A derivative with a hydroxyl group at the 4-position.
1,4-Dihydropyridine: A related compound with diverse pharmaceutical applications.
Uniqueness
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one is unique due to its dual acetyl and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.
Properties
CAS No. |
132945-52-9 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(13)3-5-10(6-4-9)8(2)12/h13H,3-6H2,1-2H3 |
InChI Key |
QXWURQKOENDEDO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Canonical SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Synonyms |
4-Piperidinol, 1,4-diacetyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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